molecular formula C18H20FN3O4 B133404 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 112811-57-1

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B133404
M. Wt: 361.4 g/mol
InChI Key: XJCSNIFKGXSDGN-UHFFFAOYSA-N
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Description

The compound of interest, 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of quinolone carboxylic acid. Quinolones are a class of synthetic broad-spectrum antibacterial agents that have been widely used in the treatment of various infections. The presence of a cyclopropyl group, a fluorine atom, and a piperazine ring are characteristic features that influence the activity of these compounds .

Synthesis Analysis

The synthesis of quinolone derivatives often involves the reaction of chloro-fluoro-quinolone carboxylic acid with piperazine in an aqueous medium. For example, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid with piperazine leads to the formation of ciprofloxacin, a well-known quinolone antibiotic . Another study reported the synthesis of thirty-four newer quinolone derivatives from 1,2,3,4-tetrafluoro benzene, which were evaluated for antimycobacterial activities .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a quinoline moiety fused with a cyclopropyl group. The presence of a fluorine atom at the 6-position and a piperazine moiety at the 7-position are crucial for the biological activity of these compounds. The methoxy group at the 8-position is a common substituent that can influence the potency and spectrum of activity .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions, including interactions with bacterial enzymes such as DNA gyrase. For instance, one of the synthesized compounds, 7-(1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinolin-2(1H)-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-5-nitro-4-oxoquinoline-3-carboxylic acid, showed the ability to inhibit the supercoiling activity of mycobacterial DNA gyrase . The reactivity of these compounds can also be studied through electrochemical methods, which provide insights into their redox behavior and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and dissociation properties, are important for their pharmaceutical applications. For example, the study of the melting and dissociation properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, an impurity in the manufacture of ciprofloxacin, is significant for improving the crystallization and purification processes of the drug . The solubility of these compounds can be influenced by factors such as ionic strength, temperature, and pH, which are essential for their formulation and bioavailability .

Scientific Research Applications

Photochemical Properties

  • Photochemistry in Aqueous Solutions: This compound, also known as ciprofloxacin, undergoes low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in water. It shows increased photostability under acidic conditions, with the F-atom conserved and stepwise degradation of the piperazine group (Mella, Fasani, & Albini, 2001).

Synthesis and Antimicrobial Studies

  • Synthesis of Fluoroquinolone-based 4-Thiazolidinones: The compound has been used to synthesize 2-substituted phenyl-3-carboxamido-1,3-thiazolidin-4-ones with notable antibacterial and antifungal activities (Patel & Patel, 2010).
  • Novel Ciprofloxacin Derivatives Synthesis: Reaction with thiazole/benzothiazole diazonium chloride results in piperazine substituted ciprofloxacin derivatives, with potential implications in medicinal chemistry (Yadav & Joshi, 2008).

Chemotherapeutic Potential

  • Anti-Proliferative Effect on Cancer Cell Lines: Various analogues of this compound have shown inhibitory activity against different human cancer cell lines, suggesting potential chemotherapeutic applications (Suresh et al., 2013).
  • DNA Binding and Cytotoxicity Assessment: Aroylthiourea derivatives of this compound exhibit DNA binding capabilities and demonstrate anticancer potential, especially against Huh-7 cancer cell line (Farooqi et al., 2019).

Structural Studies

  • Methanol Hemisolvate of Ciprofloxacin: This compound's zwitterionic nature in the solid state and its interactions with methanol were explored, providing insights into its molecular structure (Li et al., 2006).
  • IR, FT-ICR-MS Studies: Infrared spectra and mass spectrometric techniques have been used to investigate its fragmentation pathways, aiding in the understanding of its molecular behavior (Lin, 2014).

Antimicrobial Efficacy

  • Antimycobacterial Activities: Novel fluoroquinolones derived from this compound show significant antimycobacterial activities against various strains, indicating their potential in treating mycobacterial infections (Senthilkumar et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It’s important to refer to the MSDS for complete safety information .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCSNIFKGXSDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150187
Record name PD 135042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

112811-57-1
Record name PD 135042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 135042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL GATIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOB2CYB4VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.11 g (0.00032 mole) of 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid boron difluoride chelate (IV) (prepared as described in Preparation 7) was dissolved in 0.5 ml of dimethyl sulfoxide, and 0.11 g (0.0012 mole) of anhydrous piperazine was added to the resulting solution. The mixture was then allowed to stand at room temperature overnight, after which it was poured into 50 ml of diethyl ether. The yellow crystals which precipitated were collected by filtration and dissolved in 30 ml of 80% aqueous ethanol and 5 ml of triethylamine, and the resulting solution was heated under reflux for 4 hours. The reaction mixture was then filtered while hot to remove insoluble material, and the filtrate was concentrated by evaporation under reduced pressure to give a crystalline substance, which was washed with ethanol to afford 0.07 g of 1-cyclopropyl-6-fluoro-8-methoxy-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as colorless powdery crystals, melting at 177°-178° C.
Name
1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid boron difluoride
Quantity
0.11 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the solution of sodium methoxide prepared from sodium (0.2 g) and absolute ethanol (9 ml) was added 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (0.5 g) and the mixture in sealed tube was heated for 72.5 hours at 140° to 150° C. After cooling, the reaction mixture was concentrated, water (4 ml) was added to the residue, and the solution was adjusted to pH 7 with acetic acid. The insoluble materials were filtered off and the filtrate was allowed to stand in a refrigeretor. The resulting precipitate was collected by filtration and recrystallized from dichloromethane-methanol (2:1; 6 ml) to give the title compound (0.12 g) as colorless prisms, mp 185°-187.5° C. (decompd.).
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Synthesis routes and methods IV

Procedure details

A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (200 mg), anhydrous piperazine (180 mg) and anhydrous dimethyl sulfoxide (DMSO; 3 ml) was stirred for 2.5 hours at 70° to 80° C. on an oil bath. The reacting mixture was concentrated under reduced pressure and cold water was added to the residue. The precipitate was collected by filtration and recrystallized from a mixed solution of dichloromethane-methanol (1:1) to give the title compound (40 mg) as pale yellow prisms, mp 187° C. (decompd.).
Quantity
180 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
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1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Citations

For This Compound
5
Citations
MH Moshafi, SM Safavi… - Journal of Rafsanjan …, 2009 - journal.rums.ac.ir
Materials and Methods: In this laboratory study, the reaction of 1-cyclopropyl-6 fluoro-8 methoxy-4-oxo-7-(piperazin-1-yl)-1, 4-dihydroquinoline-3-carboxylic acid (compound 3), with 2-…
Number of citations: 2 journal.rums.ac.ir
B Guruswamy, R Arul - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
Synthesis of novel N‐substituted β‐hydroxy amines 4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j and β‐hydroxy ethers 5a, 5b, 5c that contained 8‐methoxy fluoroquinolones has been described. 8…
Number of citations: 7 onlinelibrary.wiley.com
B Guruswamy, R Arul - Phosphorus, Sulfur, and Silicon and the …, 2013 - Taylor & Francis
The synthesis of N-substituted β-hydroxy benzimidazole sulfones containing 8-methoxy fluoroquinolone has been described and they were evaluated for antimicrobial activities. The …
Number of citations: 3 www.tandfonline.com
S Ghosh, M Sinha, R Samanta, S Sadhasivam… - Nature biomedical …, 2022 - nature.com
New antibiotics should ideally exhibit activity against drug-resistant bacteria, delay the development of bacterial resistance to them and be suitable for local delivery at desired sites of …
Number of citations: 15 www.nature.com
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Number of citations: 2 www.sid.ir

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